(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride
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Overview
Description
(1S,3S)-5-Azaspiro[24]heptan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The amine group is then introduced through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptan-1-amine hydrochloride
- 5-thiaspiro[2.4]heptan-1-amine
Uniqueness
(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the spirocyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(2S,3S)-5-azaspiro[2.4]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
OZUUGZHRALMJRF-USPAICOZSA-N |
Isomeric SMILES |
C1CNC[C@@]12C[C@@H]2N.Cl.Cl |
Canonical SMILES |
C1CNCC12CC2N.Cl.Cl |
Origin of Product |
United States |
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